![molecular formula C21H19N7OS B2932441 3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 2034526-87-7](/img/structure/B2932441.png)
3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
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Overview
Description
The compound contains several structural components including a benzimidazole, a thiophene, and a triazolopyridazine. Benzimidazoles are a type of heterocyclic aromatic organic compound that are an important class of compounds with a wide range of applications in medicinal chemistry . Thiophenes are sulfur-containing, five-membered aromatic compounds that are also found in many important natural products and pharmaceuticals. Triazolopyridazines are another class of heterocyclic compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzimidazole could potentially be synthesized through the reaction of o-phenylenediamine with a carboxylic acid derivative . The thiophene and triazolopyridazine rings could be formed through different types of cyclization reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of multiple heterocyclic rings could potentially make the compound reactive towards a variety of reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could potentially make the compound relatively stable and resistant to degradation .Scientific Research Applications
Anticancer Research
The core structure of this compound, particularly the imidazole and triazolopyridazine moieties, has been associated with antiproliferative activities against various cancer cell lines . The compound’s ability to inhibit tubulin polymerization, which is crucial for cell division, makes it a candidate for cancer treatment research, especially targeting microtubule assembly formation in cancer cells .
Organic Synthesis
Imidazole derivatives are key components in functional molecules used in everyday applications. The compound’s imidazole ring can be utilized in the regiocontrolled synthesis of substituted imidazoles, which are valuable in creating bonds during the formation of complex organic molecules .
Drug Design
The structural complexity and the presence of multiple reactive functional groups make this compound a suitable scaffold for drug design. It can be modified to enhance its interaction with biological targets, potentially leading to the development of new pharmacological agents .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7OS/c1-14-23-15-5-2-3-6-17(15)27(14)11-10-21(29)22-13-20-25-24-19-9-8-16(26-28(19)20)18-7-4-12-30-18/h2-9,12H,10-11,13H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMNNLJSIAFXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide |
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